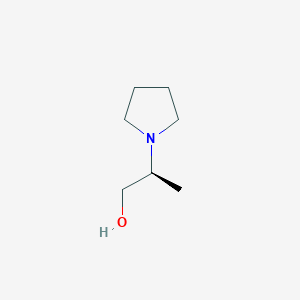
4-isothiocyanatocyclopent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isothiocyanatocyclopent-1-ene (4-ITC) is an organosulfur compound that is of great interest to the scientific community due to its potential applications in medicine, agriculture, and industry. 4-ITC is a colorless, volatile liquid that is produced through the reaction of thiourea and isothiocyanic acid. 4-ITC has been studied for its potential to be used as a therapeutic agent and as a chemical reagent in the laboratory.
Scientific Research Applications
4-isothiocyanatocyclopent-1-ene has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It has also been studied for its potential to be used as a therapeutic agent. 4-isothiocyanatocyclopent-1-ene has been found to have anti-inflammatory, anti-bacterial, and anti-tumor properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 4-isothiocyanatocyclopent-1-ene is not yet fully understood. However, it is believed that 4-isothiocyanatocyclopent-1-ene exerts its effects by interfering with the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It is also believed that 4-isothiocyanatocyclopent-1-ene may act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
4-isothiocyanatocyclopent-1-ene has been studied for its potential to be used as a therapeutic agent. It has been found to have anti-inflammatory, anti-bacterial, and anti-tumor properties. In animal studies, 4-isothiocyanatocyclopent-1-ene has been found to reduce inflammation and pain, reduce the size of tumors, and inhibit the growth of bacteria. In addition, 4-isothiocyanatocyclopent-1-ene has been found to have neuroprotective effects, reducing the damage caused by oxidative stress and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The use of 4-isothiocyanatocyclopent-1-ene in laboratory experiments has several advantages. It is a relatively inexpensive and readily available reagent, which makes it ideal for use in research. In addition, 4-isothiocyanatocyclopent-1-ene is highly volatile, making it easy to purify and store. However, there are some limitations to the use of 4-isothiocyanatocyclopent-1-ene in laboratory experiments. It is a highly reactive compound and can react with other compounds, making it difficult to work with. In addition, 4-isothiocyanatocyclopent-1-ene can be toxic in high concentrations, so it must be handled with care.
Future Directions
The potential applications of 4-isothiocyanatocyclopent-1-ene are vast, and there are many potential future directions for research. One potential direction is the development of new drugs based on 4-isothiocyanatocyclopent-1-ene. In addition, further research into the mechanism of action of 4-isothiocyanatocyclopent-1-ene could lead to a better understanding of its therapeutic effects. Finally, further research into the biochemical and physiological effects of 4-isothiocyanatocyclopent-1-ene could lead to the development of new therapeutic agents.
Synthesis Methods
The synthesis of 4-isothiocyanatocyclopent-1-ene has been studied extensively and several methods have been developed. The most common method involves the reaction of thiourea with isothiocyanic acid. This reaction is typically carried out in a two-step process, first forming a thiourea-isothiocyanic acid adduct, which is then hydrolyzed to form 4-isothiocyanatocyclopent-1-ene. Other methods for producing 4-isothiocyanatocyclopent-1-ene include the reaction of thiourea and isothiocyanates, the reaction of thiourea and isocyanates, and the reaction of thiourea and isothiocyanate esters.
properties
| { "Design of the Synthesis Pathway": "The synthesis of 4-isothiocyanatocyclopent-1-ene can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Cyclopentadiene", "Chlorine gas", "Sodium hydroxide", "Thiourea", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Chlorination of cyclopentadiene with chlorine gas in the presence of a catalyst to form 1,2,3,4-tetrachlorocyclopentadiene.", "Step 2: Treatment of 1,2,3,4-tetrachlorocyclopentadiene with sodium hydroxide to form 4-chlorocyclopent-2-ene-1-one.", "Step 3: Reaction of 4-chlorocyclopent-2-ene-1-one with thiourea in the presence of hydrochloric acid to form 4-chloro-3-thiocarbamoylcyclopent-2-en-1-one.", "Step 4: Treatment of 4-chloro-3-thiocarbamoylcyclopent-2-en-1-one with sodium bicarbonate to form 4-isothiocyanatocyclopent-1-ene.", "Step 5: Purification of the final product by recrystallization from ethanol." ] } | |
CAS RN |
1601255-45-1 |
Product Name |
4-isothiocyanatocyclopent-1-ene |
Molecular Formula |
C6H7NS |
Molecular Weight |
125.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



